
1,1-Bis(2-methylcyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(2-methylcyclopropyl)methanamine is an organic compound with the molecular formula C_11H_19N It is a derivative of methanamine, where the hydrogen atoms are replaced by two 2-methylcyclopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-methylcyclopropyl)methanamine can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopropylmagnesium bromide with methanamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the Grignard reagent.
Another method involves the catalytic hydrogenation of 1,1-Bis(2-methylcyclopropyl)nitromethane. This process requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is conducted under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow synthesis technique. This method allows for better control over reaction parameters and can be scaled up for large-scale production. The use of automated reactors and real-time monitoring systems ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1-Bis(2-methylcyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3). The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4). These reactions often result in the formation of secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO_4, CrO_3, acidic or basic conditions.
Reduction: LiAlH_4, NaBH_4, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
1,1-Bis(2-methylcyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features may contribute to its activity against certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 1,1-Bis(2-methylcyclopropyl)methanamine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with enzymes and proteins in a specific manner, influencing their activity and function.
類似化合物との比較
Similar Compounds
- 1,1-Bis(2-methylcyclopropyl)ethanamine
- 1,1-Bis(2-methylcyclopropyl)propanamine
- 1,1-Bis(2-methylcyclopropyl)butanamine
Comparison
1,1-Bis(2-methylcyclopropyl)methanamine stands out due to its unique structural configuration. The presence of two 2-methylcyclopropyl groups attached to the methanamine core imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activity, and industrial applications. Its uniqueness lies in the specific arrangement of its functional groups, which can influence its behavior in various chemical reactions and biological systems.
特性
CAS番号 |
54187-20-1 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC名 |
bis(2-methylcyclopropyl)methanamine |
InChI |
InChI=1S/C9H17N/c1-5-3-7(5)9(10)8-4-6(8)2/h5-9H,3-4,10H2,1-2H3 |
InChIキー |
CFHANYUQWLIZQR-UHFFFAOYSA-N |
正規SMILES |
CC1CC1C(C2CC2C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


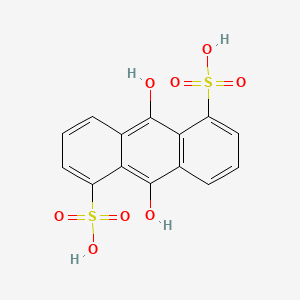
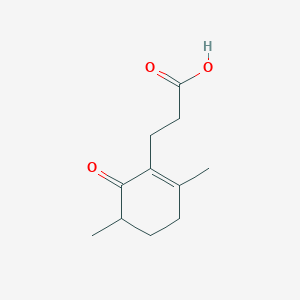
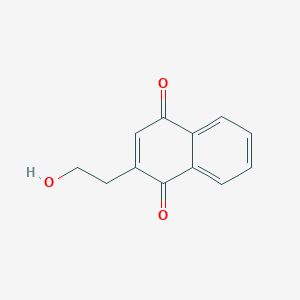
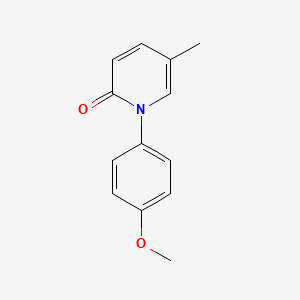



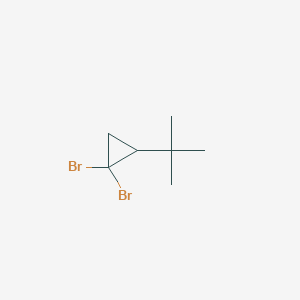
![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)

![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
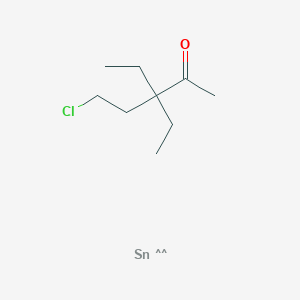
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
